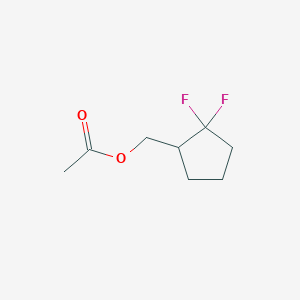

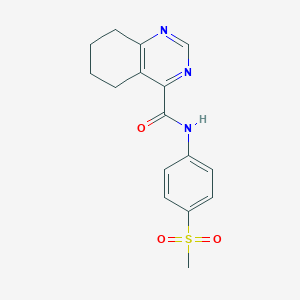

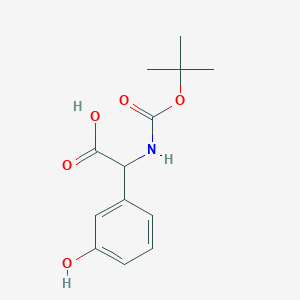

![molecular formula C21H19N3O2S2 B3005303 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893982-88-2](/img/structure/B3005303.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound . It contains an imidazo[2,1-b]thiazole moiety, which is a heterocyclic compound that has been synthesized and shown to exhibit potent biological activity .

Synthesis Analysis

The compound has been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound has been involved in the Hantzsch thiazole reaction, which is a type of organic reaction used to synthesize thiazoles .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to act as antioxidants . This makes them useful in various fields, including healthcare and food preservation, where they can help to prevent damage caused by free radicals.

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This suggests potential applications in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to possess antimicrobial and antifungal properties . This opens up possibilities for their use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Antitumor and Cytotoxic Activities

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential applications in the development of new anticancer drugs. For example, one compound demonstrated a potent effect on a prostate cancer cell line .

Neuroprotective Activity

Thiazole derivatives have been found to possess neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Diuretic Activity

Thiazole derivatives have been found to possess diuretic properties . This suggests potential applications in the treatment of conditions such as hypertension and edema.

Mechanism of Action

Target of Action

The primary target of this compound is the SIRT1 enzyme-peptide substrate complex . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.

Mode of Action

The compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This binding lowers the Michaelis constant for acetylated substrates, which suggests that the compound enhances the enzyme’s affinity for its substrates .

Biochemical Pathways

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its interaction with the SIRT1 enzyme, it could potentially influence processes regulated by this enzyme, such as aging, transcription, apoptosis, inflammation, and stress resistance .

Future Directions

properties

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c25-28(26,19-10-7-15-3-1-2-4-17(15)13-19)23-18-8-5-16(6-9-18)20-14-24-11-12-27-21(24)22-20/h5-14,23H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONIMOBYLSCPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

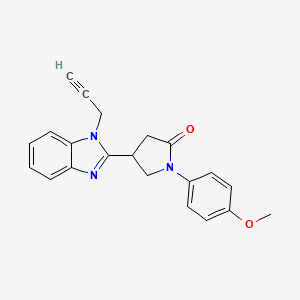

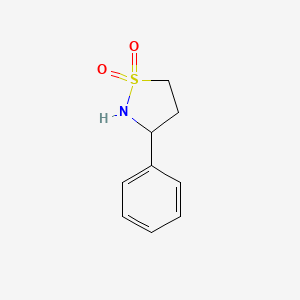

![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)

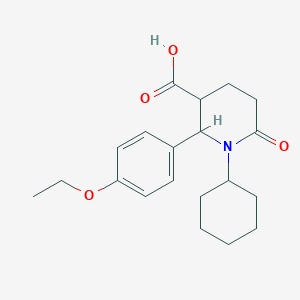

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)

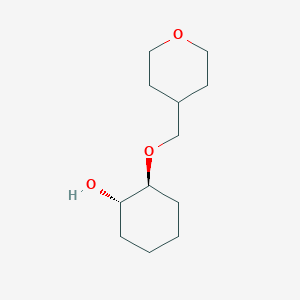

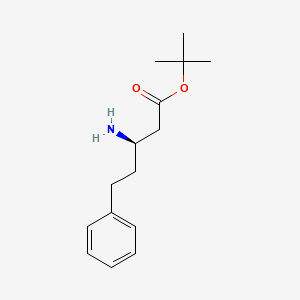

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)

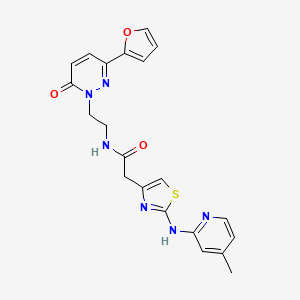

![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)